REACTION_CXSMILES
|
[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=2[O:16][CH3:17])[C:10](Cl)=[O:11])[CH2:5][CH2:4][CH2:3][CH2:2]1.[NH3:18]>>[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=2[O:16][CH3:17])[C:10]([NH2:18])=[O:11])[CH2:5][CH2:4][CH2:3][CH2:2]1
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Name
|
|
Quantity
|
25.7 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)OC=1C=C(C(=O)Cl)C=CC1OC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
N
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Type
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CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 20° C
|
Type
|
FILTRATION
|
Details
|
the suspension is filtered
|
Type
|
WASH
|
Details
|
The resulting solid is washed with water until free of ammonia
|
Type
|
CUSTOM
|
Details
|
is then dried under vacuum at 40°-45° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)OC=1C=C(C(=O)N)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.78 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |